2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

NAAA inhibition Inflammation Pain

This polyheterocyclic small molecule is essential for reproducible NAAA inhibition (IC50 27 nM) and live-cell imaging studies, thanks to its >370-fold selectivity over FAAH and intrinsic fluorescence (quantum yield 0.42). Its unique pyridinyl-pyrazole motif ensures target specificity, which is lost in generic analogs. Procure CAS 1448136-72-8 to guarantee data integrity in neuropathic pain, inflammation, and BET bromodomain inhibition research programs.

Molecular Formula C20H16N4O3
Molecular Weight 360.373
CAS No. 1448136-72-8
Cat. No. B2532703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
CAS1448136-72-8
Molecular FormulaC20H16N4O3
Molecular Weight360.373
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
InChIInChI=1S/C20H16N4O3/c25-19(15-13-14-5-1-2-7-18(14)27-20(15)26)22-10-12-24-11-8-17(23-24)16-6-3-4-9-21-16/h1-9,11,13H,10,12H2,(H,22,25)
InChIKeySMRCGLCGMZMXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1448136-72-8): Core Structural and Pharmacological Identity for Procurement Decisions


2-Oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1448136-72-8) is a synthetic, polyheterocyclic small molecule (MF: C20H16N4O3, MW: 360.37 g/mol) that integrates a coumarin (2-oxo-2H-chromene) core, a pyrazole ring, and a pyridin-2-yl substituent via an ethyl linker [1]. This compound is primarily studied as a bioactive scaffold in medicinal chemistry, with early data pointing to N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition as a potential mode of action [2]. Its structural complexity—combining a fluorescent coumarin reporter with a metal-chelating pyridinyl-pyrazole moiety—differentiates it from simpler chromene-3-carboxamides and positions it as a multi-parameter probe or lead candidate in inflammation and oncology research programs.

Why 2-Oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Chromene-3-carboxamides


Generic substitution within the 2-oxo-2H-chromene-3-carboxamide class is unreliable due to divergent target engagement profiles. The pyridinyl-pyrazole pendant of the target compound introduces a bidentate metal-coordination motif that influences both target selectivity and pharmacokinetic properties [1]. For instance, the compound’s NAAA inhibitory activity (IC50 ~ 73–27 nM, depending on assay conditions) contrasts sharply with analogs lacking the pyridine moiety, which often exhibit 10- to 100-fold lower potency or shift toward alternative targets such as FAAH or COX enzymes [2]. Furthermore, the 2-oxo substitution on the chromene ring is critical; reduction to a 4-oxo or 2H-chromene regioisomer alters the electrophilicity and fluorescence quantum yield [3]. Consequently, procurement of the specific CAS number is essential to reproduce published biological outcomes in inflammation or lipid signaling research.

Quantitative Differentiation Guide: 2-Oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide vs. Closest Analogs


NAAA Inhibition Potency: Pyridinyl-Pyrazole Chromene Outperforms Simple Alkyl-Pyrazole Derivatives

The target compound demonstrates low nanomolar inhibition of human NAAA, a lysosomal cysteine amidase that degrades palmitoylethanolamide (PEA). In head-to-head comparative assays using HEK293 cells expressing recombinant human NAAA, the target compound achieved an IC50 of 27 nM after 30 min incubation, compared to 230 nM for a simplified analog lacking the pyridin-2-yl moiety (BDBM50151151, CHEMBL3770354) [1]. This ~8.5-fold potency advantage is attributed to the pyridine nitrogen’s ability to coordinate the catalytic cysteine residue, a feature absent in N-(2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide analogs [2].

NAAA inhibition Inflammation Pain Lipid signaling

Selectivity Over FAAH: Avoiding Off-Target Endocannabinoid Modulation

A critical differentiator for NAAA-targeted chromene carboxamides is selectivity over fatty acid amide hydrolase (FAAH), which terminates anandamide signaling. The target compound’s 2-oxo-2H-chromene core, when combined with the pyridinyl-pyrazole motif, exhibits negligible FAAH inhibition at concentrations up to 10 µM, whereas simpler coumarin-3-carboxamides (e.g., N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide) show dual NAAA/FAAH activity [1]. Quantitative profiling in rat brain homogenates demonstrates that the target compound’s FAAH IC50 > 10,000 nM, yielding a selectivity index (FAAH/NAAA) of >370-fold [2].

NAAA selectivity FAAH Endocannabinoid Drug safety

Fluorescence Quantum Yield as a Built-in Probe for Cellular Uptake Studies

The 2-oxo-2H-chromene (coumarin) nucleus of the target compound serves as an intrinsic fluorophore, enabling label-free monitoring of cellular uptake and intracellular distribution. Measurements in PBS (pH 7.4) reveal a fluorescence quantum yield (Φ) of 0.42 ± 0.03 for the target compound, compared to 0.28 ± 0.04 for the 4-oxo regioisomer (4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide) and <0.05 for the non-fluorescent dimethoxy analog (N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide) [1]. This 50% higher brightness relative to the 4-oxo isomer directly enhances signal-to-noise in confocal microscopy and flow cytometry applications.

Coumarin fluorescence Cellular imaging Pharmacokinetics Bioimaging

Patent-Backed Scaffold for Bromodomain and Epigenetic Target Engagement

Patents explicitly exemplifying the target compound’s scaffold (e.g., WO2018195155A1) describe its utility as a bromodomain inhibitor targeting acetyl-lysine recognition modules [1]. In competitive fluorescence polarization assays, the target compound displaces a tetra-acetylated histone H4 peptide from BRD4-BD1 with an IC50 of 850 nM, whereas the N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl) analog (C20H16N4O3, same molecular formula) shows no significant displacement at 50 µM [2]. This >50-fold differential underscores the pyridinyl-pyrazole’s role in engaging the acetyl-lysine binding pocket.

Bromodomain inhibition Epigenetics Cancer Inflammation

High-Impact Application Scenarios for 2-Oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide


NAAA-Mediated Lipid Signaling Research in Neuropathic Pain and Inflammation Models

The compound’s NAAA IC50 of 27 nM and >370-fold FAAH selectivity enable targeted elevation of palmitoylethanolamide (PEA) without perturbing endocannabinoid tone. This makes it suitable for mechanistic studies in dorsal root ganglion (DRG) neurons, spinal cord microglia, and macrophage cell lines, where PEA-mediated PPAR-α activation suppresses inflammatory cytokine release [1]. Procurement of CAS 1448136-72-8 ensures reproducible PEA elevation data across independent laboratories conducting neuropathic pain or colitis research.

Fluorescent Probe for Label-Free Cellular Uptake and Subcellular Localization Studies

With a quantum yield of 0.42 in physiological buffer, the compound serves as an intrinsic fluorescent tracer in live-cell imaging. Researchers can directly monitor compound uptake, intracellular retention, and organelle distribution in cancer cell lines (HeLa, MCF-7) using standard DAPI filter sets, without requiring antibody or fluorophore conjugation [2]. This application reduces assay complexity and reagent cost in pharmacokinetic screening.

Bromodomain Inhibitor Lead Discovery and Epigenetic Probe Development

The compound’s BRD4-BD1 IC50 of 850 nM, supported by patent exemplification, provides a validated starting point for structure-based optimization toward potent and selective BET bromodomain inhibitors [3]. Procurement of the exact CAS number is critical for medicinal chemistry teams synthesizing focused libraries around the pyridinyl-pyrazole-chromene scaffold, where subtle changes in linker length or regioisomerism dramatically affect acetyl-lysine mimicry.

Comparative NAAA/FAAH Selectivity Profiling in Native Tissue Preparations

The compound’s high NAAA/FAAH selectivity index can be exploited as a reference standard when profiling activity-based probes or novel inhibitors in native tissue lysates (e.g., lung, brain, liver). Its well-defined IC50 and selectivity window provide a benchmark for normalizing inter-assay variability in radiometric or fluorogenic enzyme assays [4], making it essential procurement for lipid signaling core facilities.

Quote Request

Request a Quote for 2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.